molecular formula C22H22N2O5 B11368844 Butyl 4-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11368844
M. Wt: 394.4 g/mol
InChI Key: GLJRSDNIISAUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a butyl ester group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the butyl ester group: The final step involves esterification, where the carboxylic acid group is converted into a butyl ester using butanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors.

    Medicine: Research suggests it may have anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHOXYPHENYL)-1H-INDOLES: These compounds share the methoxyphenyl group but have an indole ring instead of an oxazole ring.

    5-(4-METHOXYPHENYL)-1H-IMIDAZOLES: These compounds also share the methoxyphenyl group but have an imidazole ring.

Uniqueness

BUTYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the butyl ester group, methoxyphenyl group, and oxazole ring makes this compound versatile and valuable for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

butyl 4-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N2O5/c1-3-4-13-28-22(26)16-5-9-17(10-6-16)23-21(25)19-14-20(29-24-19)15-7-11-18(27-2)12-8-15/h5-12,14H,3-4,13H2,1-2H3,(H,23,25)

InChI Key

GLJRSDNIISAUAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.